Ethanol, 2-(methoxyethylthio)-

Descripción

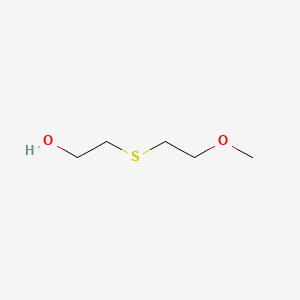

Ethanol, 2-(methoxyethylthio)- (IUPAC name: 2-[(2-methoxyethyl)sulfanyl]ethanol) is a sulfur-containing alcohol with the molecular formula C₅H₁₂O₂S and a molecular weight of 136.21 g/mol. Its structure features a thioether (-S-) linkage between the ethanol backbone and a methoxyethyl group (-CH₂CH₂OCH₃). Thioethers are less polar than their oxygen analogs (ethers), which may influence solubility, boiling points, and chemical reactivity .

Propiedades

IUPAC Name |

2-(2-methoxyethylsulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2S/c1-7-3-5-8-4-2-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYUACNRNQVYILQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCSCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180430 | |

| Record name | Ethanol, 2-(methoxyethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25756-33-6 | |

| Record name | Ethanol, 2-(methoxyethylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025756336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(methoxyethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(methoxyethylthio)- typically involves the reaction of methoxyethanol with a thiol compound under controlled conditions. One common method is the reaction of methoxyethanol with sodium methanethiolate in the presence of a base, such as sodium hydroxide, to yield the desired product .

Industrial Production Methods: Industrial production of ethanol, 2-(methoxyethylthio)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: Ethanol, 2-(methoxyethylthio)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to simpler alcohols or thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or thioether group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Simpler alcohols and thiols.

Substitution: Various substituted ethers and thioethers

Aplicaciones Científicas De Investigación

Ethanol, 2-(methoxyethylthio)- has several applications in scientific research:

Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds

Mecanismo De Acción

The mechanism of action of ethanol, 2-(methoxyethylthio)- involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the thioether group, allowing it to participate in substitution reactions. Additionally, the methoxy group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares Ethanol, 2-(methoxyethylthio)- with structurally related compounds, including oxygen-based glycol ethers and other thioether alcohols:

Key Differences:

Functional Groups: Ethanol, 2-(methoxyethylthio)- combines a thioether and ether group, whereas glycol ethers (e.g., 2-methoxyethanol) contain only ether linkages. Thioethers exhibit lower polarity and weaker hydrogen-bonding capacity compared to ethers, affecting solubility and volatility . Thioether alcohols (e.g., 2-(methylthio)ethanol) lack the methoxy group but share sulfur-based reactivity, such as susceptibility to oxidation into sulfoxides or sulfones .

Physical Properties: Boiling points for thioether alcohols are generally lower than their oxygen analogs due to reduced polarity. For example, 2-methoxyethanol (oxygen-based) boils at 124°C , while sulfur-containing analogs like 2-(ethylthio)ethanol lack reported data but are expected to have lower boiling points.

Toxicity: Oxygenated glycol ethers (e.g., 2-methoxyethanol) are well-documented for reproductive and developmental toxicity . Thioether analogs may exhibit different metabolic pathways; sulfur atoms can alter detoxification mechanisms or generate reactive metabolites, though specific data on Ethanol, 2-(methoxyethylthio)- is lacking .

Applications: Glycol ethers like 2-(2-methoxyethoxy)ethanol are widely used as solvents in paints and cleaners . Thioether alcohols are niche intermediates in pharmaceuticals (e.g., 2-(2-thienyl)ethanol in ) or organic synthesis .

Actividad Biológica

Ethanol, 2-(methoxyethylthio)-, also known as 2-(2-(2-methoxyethoxy)ethoxy)-ethanol (TGME), is a compound that has garnered attention for its biological activity and potential applications. This article explores the biological properties, toxicity, and relevant research findings associated with this compound.

Ethanol, 2-(methoxyethylthio)- is a derivative of methoxyethanol, characterized by the presence of a thioether group. Its chemical structure contributes to its unique properties and biological activities. The compound is primarily used as a solvent in various industrial applications, including varnishes and paint removers .

Toxicity Profile

The toxicity of TGME has been evaluated in several studies. The following table summarizes key toxicity data:

| Route of Exposure | LD50 (mg/kg) | Effect |

|---|---|---|

| Oral | 11,800 | Low acute toxicity |

| Dermal | 7,400 | Minimal irritating effect |

| Inhalation | Not lethal at high doses | No mortality observed in rats after 8-hour exposure |

TGME exhibits low acute toxicity through oral, dermal, and inhalation routes. However, it may cause mild irritation upon contact with the eyes .

Antioxidant Activity

The antioxidant capacity of ethanol extracts has been assessed using various assays. For example, the DPPH radical scavenging assay showed that ethanol extracts from certain plants exhibit notable antioxidant activity . While specific studies on TGME's antioxidant activity are lacking, its chemical structure may confer similar benefits.

Case Studies and Research Findings

- Study on Thermal Degradation : Research investigating the thermal degradation of 2-methoxyethanol indicated that it could serve as a model for biofuels due to its favorable combustion properties. This study utilized DFT/BMK and ab initio methods to analyze the kinetics and thermochemistry involved in its degradation .

- Toxicological Assessments : A comprehensive toxicological assessment revealed that repeated exposure to TGME could lead to mild reproductive effects in male rats. Notably, degeneration of seminiferous tubules was observed at high doses .

- Biofuel Applications : Due to its high miscibility with oils and gasoline and enhanced ignition behavior from its oxygen content, TGME is being explored as a biofuel additive. This application aligns with current trends towards renewable energy sources derived from biomass .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.